molecular formula C16H24 B13369119 1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane

1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane

Cat. No.: B13369119
M. Wt: 216.36 g/mol
InChI Key: ZRPILLJHDCJTJP-OGFJCPFKSA-N
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Description

1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane is a complex organic compound with a unique structure that includes multiple methyl groups and a conjugated diene-yne system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a cyclohexane derivative followed by a series of reactions to introduce the diene-yne system. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The choice of solvents, reagents, and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene-yne system into more saturated compounds.

    Substitution: The methyl groups and the diene-yne system can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane involves its interaction with molecular targets through its conjugated diene-yne system. This system can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the conjugated diene-yne system. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1,1,3-trimethyl-2-[(1E,3E)-3-methylhexa-1,3-dien-5-ynyl]cyclohexane

InChI

InChI=1S/C16H24/c1-6-8-13(2)10-11-15-14(3)9-7-12-16(15,4)5/h1,8,10-11,14-15H,7,9,12H2,2-5H3/b11-10+,13-8+

InChI Key

ZRPILLJHDCJTJP-OGFJCPFKSA-N

Isomeric SMILES

CC1CCCC(C1/C=C/C(=C/C#C)/C)(C)C

Canonical SMILES

CC1CCCC(C1C=CC(=CC#C)C)(C)C

Origin of Product

United States

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